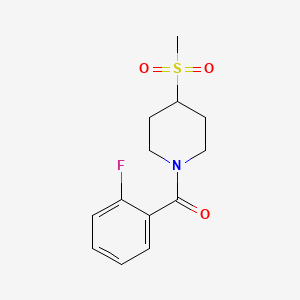![molecular formula C18H25NO5S B2972389 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide CAS No. 946315-47-5](/img/structure/B2972389.png)
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a cyclohexene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: This compound also contains a benzodioxole moiety but differs in its overall structure and properties.
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Another compound with a benzodioxole moiety, used in different applications.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with different functional groups.
Uniqueness
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide is unique due to the combination of its benzodioxole moiety, cyclohexene ring, and sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(cyclohexen-1-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h5,7-8,13,19H,1-4,6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGXAGQLYYIOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-4-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2972317.png)
![5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2972319.png)
![ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate](/img/structure/B2972320.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2972323.png)
![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)


![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)
